Fanotaprim - 2120282-75-7

Fanotaprim

Catalog Number: EVT-3461930
CAS Number: 2120282-75-7
Molecular Formula: C19H22N8O
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Fanotaprim has been documented in various chemical databases, including PubChem and BenchChem, where it is listed under the CAS number 2120282-75-7. Its molecular formula is C19H22N8OC_{19}H_{22}N_{8}O with a molecular weight of 378.4 g/mol .

Classification
  • Chemical Class: Antiparasitics
  • Mechanism of Action: Inhibition of dihydrofolate reductase
  • Development Status: Phase I clinical trials for the treatment of toxoplasmosis .
Synthesis Analysis

Methods

The synthesis of Fanotaprim involves multiple steps that include the formation of its core structure followed by functional group modifications. The general synthetic route can be outlined as follows:

  1. Formation of the Core Structure: This is achieved through condensation reactions involving suitable starting materials.
  2. Functional Group Modifications: After establishing the core structure, various functional groups are introduced via substitution reactions to tailor the compound's properties for therapeutic efficacy.

Technical Details

Industrial production methods are optimized for yield and purity, with careful control over reaction conditions such as temperature, pressure, and solvent choice. The synthesis process may also incorporate purification techniques like recrystallization or chromatography to ensure high-quality final products.

Molecular Structure Analysis

Structure

The molecular structure of Fanotaprim can be represented using its canonical SMILES notation: C1=CN(C(=O)N(C(=O)N1C)C)C(C)N=C(N)N. This notation highlights the arrangement of atoms within the molecule and its functional groups.

Data

  • Molecular Formula: C19H22N8OC_{19}H_{22}N_{8}O
  • Molecular Weight: 378.4 g/mol
  • CAS Number: 2120282-75-7 .
Chemical Reactions Analysis

Fanotaprim can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to form derivatives with altered biological activity using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can yield different derivatives through reagents such as sodium borohydride.
  3. Substitution: Fanotaprim can participate in substitution reactions where specific functional groups are replaced with others under appropriate conditions.

The outcomes of these reactions depend significantly on the specific reagents and conditions employed during the reactions .

Mechanism of Action

Fanotaprim acts primarily by inhibiting dihydrofolate reductase, an enzyme crucial for folate metabolism in parasites. By blocking this enzyme, Fanotaprim disrupts the synthesis of tetrahydrofolate, a form of folate necessary for nucleotide synthesis and ultimately inhibits cell division and growth in Toxoplasma gondii. This mechanism highlights its potential efficacy against parasitic infections .

Physical and Chemical Properties Analysis

Physical Properties

Fanotaprim is described as a solid compound at room temperature with high purity levels (>98% in some preparations). Its solubility profile and stability under various conditions are essential for its formulation as an oral medication.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data is not provided but is critical for understanding its thermal stability.
  • Solubility: Solubility in various solvents affects its bioavailability and formulation strategies.
  • Reactivity: Reactivity profiles indicate how it interacts with biological systems and other chemicals during synthesis .
Applications

Fanotaprim's primary application lies in its potential use as an antiparasitic agent against toxoplasmosis. Its mechanism of action positions it as a promising candidate for further development in treating parasitic infections resistant to existing therapies. Ongoing clinical trials aim to establish its safety and efficacy profile in humans, which could lead to broader applications in infectious disease management .

Introduction to Antiparasitic Chemotherapy & Unmet Needs in Toxoplasmosis

Epidemiology and Global Burden of Toxoplasma gondii Infections

Toxoplasma gondii infects approximately one-third of the global human population, with seroprevalence exceeding 60% in endemic regions like South America and tropical Africa [5] [9]. While primarily asymptomatic in immunocompetent hosts, toxoplasmosis poses severe risks for:

  • Congenitally infected infants (3,000 annual U.S. cases), potentially causing chorioretinitis, hydrocephalus, or neurodevelopmental disorders [5]
  • Immunocompromised patients (AIDS, transplant recipients), where latent infections reactivate causing life-threatening encephalitis or disseminated disease [5] [7]
  • Ocular toxoplasmosis patients, representing the leading infectious cause of posterior uveitis with recurrence rates exceeding 50% without maintenance therapy [9]

The economic burden is substantial, with congenital toxoplasmosis management costing ~$3.7 billion annually in the U.S. alone [5]. Current treatments fail to eradicate tissue cysts, enabling lifelong persistence and reactivation risks – a fundamental therapeutic challenge.

Limitations of Current DHFR-Targeted Therapies in Protozoan Pathogens

Dihydrofolate reductase (DHFR) inhibitors remain cornerstones of antiprotozoal chemotherapy, yet face significant pharmacological constraints:

Table 1: Key Limitations of Established DHFR Inhibitors

DrugSelectivity Gap (Parasite vs. Human DHFR)Primary Resistance MutationsClinical Access Issues
Pyrimethamine60-100-fold [3]S108N, C59R, I164L [6]$750/tablet post-2015 [7]
Trimethoprim<10-fold [10]Not fully characterizedLimited antiprotozoal efficacy
Cycloguanil~300-fold (vs. P. falciparum) [10]S108T, A16V [10]Pro-drug dependency

Specific limitations include:

  • Resistance development: T. gondii acquires mutations analogous to Plasmodium's S108N, reducing pyrimethamine binding affinity >100-fold while maintaining enzymatic function [6] [10]. Field isolates show increasing resistance prevalence in South America [9].
  • Human DHFR cross-reactivity: Pyrimethamine’s inhibition of human DHFR (IC₅₀ ~308 nM) necessitates leucovorin rescue, complicating regimens and risking myelosuppression if poorly adhered to [2] [5].
  • Therapeutic access barriers: Daraprim® cost increased 5,000% in 2015, forcing hospitals to remove it from formularies and compromising acute encephalitis management [7].

Rationale for Selective DHFR Inhibition in Apicomplexan Parasites

The structural biology of apicomplexan DHFR provides a blueprint for selective inhibition. Toxoplasma gondii DHFR (tgDHFR) diverges from human enzymes at critical active site residues:

Table 2: Key Structural Differences Enabling Selective Inhibition

Structural FeatureT. gondii DHFRHuman DHFRTherapeutic Implications
Active site volume~900 ų [3]~700 ų [10]Accommodates bulkier inhibitors
Residue 108 (human 103)Asparagine [10]SerineHydrogen bond differentiation
Residue 54 (human 53)Lysine [4]AsparagineElectrostatic potential variation
Loop conformationFlexible [3]RigidSelective conformational trapping

Fanotaprim (VYR-006) exploits these differences through:

  • Parasite-selective binding: 196-fold higher affinity for tgDHFR (IC₅₀ = 1.57 nM) vs. human enzyme (IC₅₀ = 308 nM) [4], eliminating leucovorin requirement in preclinical models
  • Resilience to common mutations: Molecular dynamics show stable binding to pyrimethamine-resistant mutants (S108N, C59R) via conserved hydrophobic interactions with residues I16, L19, and F31 [4] [10]
  • Enhanced pharmacokinetics: Oral bioavailability (47.3%) and plasma half-life (3.9 hours) in murine models support once-daily dosing [4], contrasting pyrimethamine’s twice-daily regimen

In vitro studies demonstrate Fanotaprim’s potency against diverse T. gondii strains (EC₅₀ = 7.6–29.8 nM), including pyrimethamine-resistant isolates [4]. This translates to in vivo efficacy where 10 mg/kg/day for 7 days achieves 100% survival in acute toxoplasmosis models – a benchmark unmet by current therapies [4].

Properties

CAS Number

2120282-75-7

Product Name

Fanotaprim

IUPAC Name

5-[4-[3-(2-methoxypyrimidin-5-yl)phenyl]piperazin-1-yl]pyrimidine-2,4-diamine

Molecular Formula

C19H22N8O

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C19H22N8O/c1-28-19-23-10-14(11-24-19)13-3-2-4-15(9-13)26-5-7-27(8-6-26)16-12-22-18(21)25-17(16)20/h2-4,9-12H,5-8H2,1H3,(H4,20,21,22,25)

InChI Key

GUZBZPCNAJDYMO-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=N1)C2=CC(=CC=C2)N3CCN(CC3)C4=CN=C(N=C4N)N

Canonical SMILES

COC1=NC=C(C=N1)C2=CC(=CC=C2)N3CCN(CC3)C4=CN=C(N=C4N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.